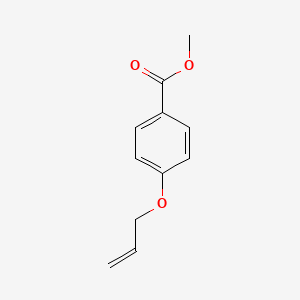Methyl 4-(allyloxy)benzoate
CAS No.: 35750-24-4
Cat. No.: VC8108909
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35750-24-4 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 4-prop-2-enoxybenzoate |
| Standard InChI | InChI=1S/C11H12O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h3-7H,1,8H2,2H3 |
| Standard InChI Key | YVFMGBISSJHIRW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)OCC=C |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCC=C |
Introduction
Structural and Molecular Characteristics
Methyl 4-(allyloxy)benzoate belongs to the class of benzoic acid esters, with the systematic IUPAC name methyl 4-(prop-2-en-1-yloxy)benzoate. Its molecular formula is C₁₁H₁₂O₃, and it has a molecular weight of 192.21 g/mol . Key structural features include:
Crystallographic and Spectroscopic Data
The compound’s SMILES notation (COC(=O)C1=CC=C(C=C1)OCC=C) and InChIKey (YVFMGBISSJHIRW-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling . Nuclear magnetic resonance (NMR) spectra confirm the presence of characteristic signals:
-
¹H NMR: Allyl protons (δ 5.98–6.08 ppm, multiplet), aromatic protons (δ 7.03–7.88 ppm), and methyl ester (δ 3.82 ppm, singlet) .
-
¹³C NMR: Carbonyl carbon (δ 166.69 ppm), allyloxy carbons (δ 117.40–134.41 ppm) .
Thermal and Stability Profiles
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with differential scanning calorimetry (DSC) showing a glass transition temperature (Tg) near 50°C in polymeric formulations .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves allylation of 4-hydroxybenzoic acid derivatives:
-
Esterification: 4-Hydroxybenzoic acid is treated with methanol and sulfuric acid to form methyl 4-hydroxybenzoate .
-
Allylation: The phenolic hydroxyl group is substituted with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone .
Reaction Conditions:
Industrial-Scale Optimization
Industrial methods employ solid acid catalysts (e.g., zirconium-based) to enhance efficiency and reduce waste. Continuous flow reactors achieve >90% conversion with reduced reaction times .
Applications in Research and Industry
Pharmaceutical Intermediates
Methyl 4-(allyloxy)benzoate is a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, it is used in AMGEN’s patented routes for prostaglandin analogs .
Polymer Chemistry
The compound’s allyl group enables post-polymerization modifications via thiol-ene click chemistry. Notable applications include:
-
Liquid crystalline polymers (LCPs): Incorporation into side chains induces biaxial nematic phases .
-
Stimuli-responsive materials: Photo-isomerizable azobenzene derivatives for drug delivery systems .
Agrochemicals and Fragrances
As a building block for herbicides and flavorants, its stability under acidic conditions makes it ideal for field applications .
Stability and Reactivity
Thermal Rearrangements
Heating above 150°C triggers Claisen rearrangement, forming 4-allyl-2-methoxybenzoic acid derivatives . This property is exploited in metal-organic framework (MOF) functionalization .
Hydrolytic Stability
The methyl ester hydrolyzes slowly in aqueous NaOH (t₁/₂ = 24 h at pH 12), but remains stable under physiological conditions (pH 7.4, 37°C) .
Comparative Analysis with Analogues
| Property | Methyl 4-(Allyloxy)benzoate | Methyl 4-Benzyloxybenzoate (CAS 32122-11-5) | Methyl 4-Octyloxybenzoate (CAS 62435-37-4) |
|---|---|---|---|
| Molecular Weight | 192.21 g/mol | 242.27 g/mol | 264.36 g/mol |
| Melting Point | N/A | 99°C | 45–47°C |
| LogP | 2.038 | 3.12 | 4.56 |
| Applications | Drug synthesis, polymers | Liquid crystals | Surfactants, lubricants |
Future Directions
Sustainable Synthesis
Exploring biocatalytic esterification using lipases could reduce reliance on harsh acids .
Advanced Materials
Functionalization of nanoparticles and dendrimers for targeted drug delivery systems is under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume